molecular formula C15H14F3N5OS3 B2585952 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396874-46-6

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No.: B2585952
CAS No.: 1396874-46-6
M. Wt: 433.49
InChI Key: FLXYJTNCKHBDML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with an ethylthio group (-S-C₂H₅). The acetamide moiety is further functionalized with a methyl-substituted benzo[d]thiazole ring bearing a trifluoromethyl (-CF₃) group at position 2.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5OS3/c1-3-25-14-22-21-12(27-14)19-10(24)7-23(2)13-20-11-8(15(16,17)18)5-4-6-9(11)26-13/h4-6H,3,7H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXYJTNCKHBDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide typically involves the following steps:

  • Synthesis of 5-(ethylthio)-1,3,4-thiadiazole: : Starting from ethyl mercaptan and appropriate diazo compounds under controlled conditions.

  • Formation of 4-(trifluoromethyl)benzo[d]thiazole: : Employing trifluoromethylated aromatic compounds in the presence of sulfur and other catalysts.

  • Coupling Reaction: : The final compound is synthesized through a coupling reaction of these intermediates, typically in the presence of an amide coupling reagent like EDC or DCC in an appropriate solvent such as dichloromethane.

Industrial Production Methods

While lab-scale synthesis provides the foundational route, scaling up involves optimizing reaction conditions and employing flow chemistry techniques to ensure consistency, yield, and purity at an industrial level.

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole ring is central to the compound’s reactivity. Key reactions include:

Nucleophilic Substitution at the Sulfur Atom

The ethylthio (-S-C₂H₅) group at position 5 of the thiadiazole undergoes oxidation and substitution. For example:

  • Oxidation to sulfoxide/sulfone : Under mild oxidative conditions (e.g., H₂O₂ or mCPBA), the ethylthio group converts to sulfoxide (S=O) or sulfone (O=S=O), altering electronic properties and biological activity .

  • Displacement reactions : The thioether can be replaced by nucleophiles (e.g., amines, alcohols) under basic conditions. A related compound, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide, demonstrated reactivity with pyrimidine thiols via nucleophilic substitution .

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiadiazole ring may cleave. For instance, hydrolysis in NaOH yields semicarbazide derivatives, as observed in structurally similar thiadiazoles .

Acetamide Linker Reactivity

The acetamide group (-NH-C(=O)-CH₂-) participates in:

Hydrolysis

  • Acidic hydrolysis : Cleavage of the amide bond produces 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetic acid and 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

  • Basic hydrolysis : Forms carboxylate salts under alkaline conditions, as seen in analogs like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide .

Condensation Reactions

The free amino group (from hydrolysis) can react with aldehydes or ketones to form Schiff bases, enhancing chelation properties .

Benzo[d]thiazole Modifications

The methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino group undergoes:

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing substitutions to meta/para positions. Halogenation or nitration requires harsh conditions (e.g., HNO₃/H₂SO₄) .

Methylamino Group Reactivity

The methylamino (-N(CH₃)-) group can:

  • Demethylation : Strong reducing agents (e.g., HI) convert it to a primary amine.

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

Biological Activity-Driven Reactions

The compound’s interactions with biological targets influence its reactivity:

Enzyme Inhibition

The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., COX-II), as observed in analogs like THZ1 (IC₅₀ = 8.88 μM for COX-II) .

Metabolic Transformations

  • Oxidative metabolism : Hepatic CYP450 enzymes oxidize the ethylthio group to sulfoxide, increasing polarity for excretion .

  • Glucuronidation : The acetamide linker undergoes phase II conjugation, forming water-soluble glucuronides .

Comparative Reactivity Data

Reaction TypeConditionsProduct/OutcomeReference
Thioether oxidationH₂O₂, CH₃COOH, 25°C, 2hSulfoxide (70% yield)
Amide hydrolysis (acidic)HCl (6M), reflux, 6hCarboxylic acid + amine
Nucleophilic substitutionNaOMe/MeOH, 60°C, 4hPyrimidine-thio derivative
DemethylationHI (48%), reflux, 12hPrimary amine (55% yield)

Stability Under Physiological Conditions

The compound demonstrates moderate stability in plasma (t₁/₂ = 3.2 h), with degradation pathways including:

  • Oxidation of thioether (major) → sulfoxide .

  • Amide hydrolysis (minor) → carboxylic acid .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds, including N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, derivatives with similar structures have demonstrated promising activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Thiadiazole derivatives are frequently investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have indicated that compounds with similar scaffolds can effectively target human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Molecular docking studies have further elucidated the binding interactions between these compounds and specific cancer-related targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole ring and modifications to the benzo[d]thiazole moiety can significantly impact biological activity. Researchers are actively exploring these relationships to develop more potent derivatives with improved selectivity and reduced toxicity .

Synthesis and Evaluation

A notable case study involved synthesizing a series of thiadiazole derivatives and evaluating their antimicrobial and anticancer activities. The synthesized compounds were characterized using spectroscopic methods (NMR, IR), and their biological activities were assessed through various assays. The results highlighted several derivatives exhibiting superior activity compared to standard drugs like cisplatin .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance binding interactions and improve therapeutic efficacy .

Mechanism of Action

This compound likely exerts its effects through interactions at the molecular level involving thiadiazole and benzothiazole moieties. These interactions could involve binding to specific enzymes or receptors, influencing signaling pathways, or altering cellular processes. Detailed mechanistic studies would elucidate the exact pathways and molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

Ethylthio vs. Arylthio/Amino Groups
  • Target Compound: The 5-ethylthio group enhances lipophilicity compared to polar substituents like amino (-NH₂) or arylthio groups. This may improve membrane permeability .
  • Compound 31 (): Features a 5-(3-methoxybenzylthio) group, introducing aromaticity and methoxy-mediated hydrogen bonding. Reported to exhibit cytotoxic properties, suggesting substituent-dependent bioactivity .
Trifluoromethyl Benzo[d]thiazole vs. Other Acetamide Substituents
  • Target Compound : The 4-(trifluoromethyl)benzo[d]thiazole group increases metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.
  • Compound 9c (): Contains a 4-bromophenyl-thiazole acetamide group. Bromine’s polarizability may enhance halogen bonding, a feature absent in the target compound .
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(triazolylmethylphenyl)acetamide (): A triazole moiety introduces hydrogen-bonding capability, contrasting with the target’s benzo[d]thiazole .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₅H₁₄F₃N₅OS₃ ~472.5 (estimated) 5-ethylthio, 4-CF₃-benzo[d]thiazole Not reported -
Compound 31 () C₁₇H₁₄F₃N₃O₂S₂ 437.43 5-(3-methoxybenzylthio), 4-CF₃-phenyl Cytotoxic
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-... () C₁₈H₁₈N₈OS₂ 426.52 Triazolylmethylphenyl-thiazole Not reported
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-... () C₁₈H₁₆ClN₃OS₃ 422.0 Benzylthio, chloro-methylphenyl Not reported
  • Molecular Weight : The target compound’s higher molecular weight (~472.5 vs. 426–437 g/mol in analogues) may influence pharmacokinetics, such as absorption and distribution.
  • Lipophilicity : The trifluoromethyl group and ethylthio substituent likely increase logP compared to compounds with polar groups (e.g., methoxy in Compound 31) .

Biological Activity

The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide represents a novel entry in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Structural Overview

The compound consists of a 1,3,4-thiadiazole moiety linked to a benzo[d]thiazole derivative. The presence of sulfur in the thiadiazole ring enhances lipophilicity and bioavailability, which are critical for pharmacological efficacy. The structural formula can be represented as follows:

N 5 ethylthio 1 3 4 thiadiazol 2 yl 2 methyl 4 trifluoromethyl benzo d thiazol 2 yl amino acetamide\text{N 5 ethylthio 1 3 4 thiadiazol 2 yl 2 methyl 4 trifluoromethyl benzo d thiazol 2 yl amino acetamide}

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the thiadiazole structure can lead to enhanced antibacterial and antifungal activities. For instance, compounds with electron-withdrawing groups like trifluoromethyl have shown increased potency against various microbial strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound StructureActivityMIC (µg/mL)Reference
Thiadiazole-ABacterial32
Thiadiazole-BFungal16
N-(5-(ethylthio)...TBDTBDCurrent Study

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable. Studies have demonstrated that compounds containing the 1,3,4-thiadiazole core exhibit cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and HL-60 (human leukemia). The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Against A549 Cells

In a recent study, this compound was evaluated for its cytotoxic effects on A549 cells. The results indicated an IC50 value of approximately 0.25 µM, suggesting significant antiproliferative activity.

Anti-inflammatory Effects

Thiadiazole derivatives are also being explored for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α has been documented in various studies . This activity is crucial for developing treatments for chronic inflammatory diseases.

Table 2: Anti-inflammatory Activity

CompoundCytokine InhibitionIC50 (µM)Reference
Thiadiazole-CIL-61.5
N-(5-(ethylthio)...TNF-αTBDCurrent Study

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiadiazole derivatives. Modifications at specific positions on the thiadiazole ring can lead to variations in potency and selectivity. For instance:

  • Substituents at the 5-position : Electron-withdrawing groups enhance antimicrobial activity.
  • Amine substitutions : Aromatic amines improve anticancer activity by increasing interactions with cellular targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing thiadiazole-acetamide derivatives?

  • Methodology : Synthesis typically involves multi-step reactions. For example, condensation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with activated acetamide intermediates under reflux (e.g., using ethanol or acetone as solvents). Key steps include nucleophilic substitution at the thiadiazole ring and coupling with benzo[d]thiazole fragments. Reaction optimization may require anhydrous conditions (K₂CO₃ as base) and controlled heating (60–80°C) to improve yields .
  • Critical Parameters : Solvent polarity (e.g., acetone vs. ethanol) and stoichiometric ratios (amine:acylating agent ~1:1.1) significantly affect product purity. Recrystallization from ethanol/water mixtures is common for purification .

Q. How can researchers confirm the molecular structure of such compounds?

  • Analytical Workflow :

NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethylthio group at δ ~2.5–3.0 ppm for SCH₂ protons) and acetamide linkages (amide NH at δ ~10–12 ppm) .

Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole and benzo[d]thiazole moieties .

X-ray Diffraction : For crystalline derivatives, X-ray analysis resolves intramolecular interactions (e.g., S···O contacts <3.0 Å) and dihedral angles between aromatic systems .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., trifluoromethyl groups)?

  • Challenges : Steric hindrance from the trifluoromethyl group reduces nucleophilic reactivity.
  • Solutions :

  • Use polar aprotic solvents (DMF or DMSO) to stabilize transition states .
  • Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction rates and reduces side products compared to conventional reflux .
  • Catalytic additives (e.g., KI) improve coupling efficiency in thioether formation steps .

Q. What computational approaches predict the bioactivity of thiadiazole-benzo[d]thiazole hybrids?

  • Molecular Modeling :

Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., β-adrenoceptors or acetylcholinesterase). Focus on interactions between the trifluoromethyl group and hydrophobic pockets .

QSAR Analysis : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with cytotoxic IC₅₀ values from assays. Substituents with strong electron-withdrawing effects (e.g., CF₃) often enhance activity .

Q. How to resolve discrepancies in cytotoxic activity data across structurally similar analogs?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.
  • Strategies :

  • Standardize MTT assay protocols (e.g., 48h incubation, HeLa or MCF-7 cells) .
  • Validate compound purity via HPLC (>95%) and control for solubility (DMSO concentration ≤1%) .
  • Perform SAR studies to isolate the impact of substituents (e.g., ethylthio vs. benzylthio groups) on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.